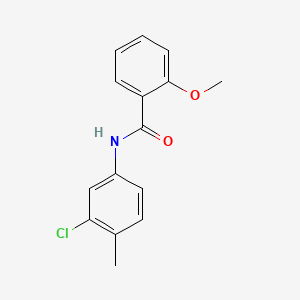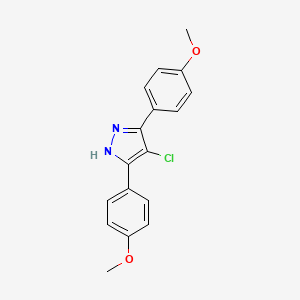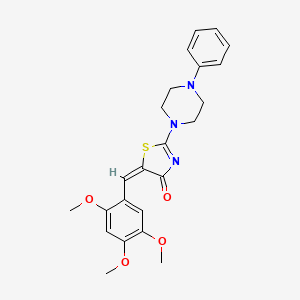![molecular formula C17H20N4O2 B2489301 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2320853-41-4](/img/structure/B2489301.png)
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar bicyclic compounds often involves multistep chemical processes, including the use of amide activation, reduction, and cyclization reactions. For example, the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid showcases the complexity and precision required in synthesizing such molecules (Singh et al., 2007). The synthesis routes can vary significantly depending on the target molecule's structural requirements, demonstrating the creativity and ingenuity needed in organic synthesis.
Molecular Structure Analysis
The molecular structure of bicyclic compounds like "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" is characterized by their bicyclic framework, which often includes azabicyclo[3.2.1]octane moieties. This structure is notable for its rigidity and the spatial orientation of functional groups, which are crucial for the molecule's reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for detailed structural and conformational analyses of such compounds (Fernández et al., 1997).
Chemical Reactions and Properties
The reactivity of compounds containing the azabicyclo[3.2.1]octane ring structure is influenced by their bicyclic framework, which can undergo various chemical reactions including cycloadditions, Mannich reactions, and more. These reactions are pivotal for functionalizing the molecule or for further derivatization to obtain compounds with desired pharmacological properties. A unique method for assembling 8-azabicyclo[3.2.1]octanes using oxidopyridinium ions showcases the innovative approaches to synthesizing these structures, highlighting their versatile chemical reactivity (Yuan et al., 2023).
Physical Properties Analysis
The physical properties of "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" and related compounds, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular architecture. These properties are critical for the compound's behavior in biological systems and its formulation into dosage forms for potential therapeutic use. The planar conformation and hydrogen bonding patterns observed in similar molecules affect their solid-state properties and, consequently, their pharmaceutical applicability (Manjunath et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into the synthesis and structural characterization of compounds closely related to "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" has led to significant findings. For instance, a study on the configurational and conformational aspects of esters derived from 2‐methyl‐2‐azabicyclo[2.2.2]octan‐5‐syn(anti)‐ols highlighted the use of NMR spectroscopy and X-ray crystallography for structural determination, offering insights into the design and synthesis of similar compounds (Fernández et al., 1997).
Potential Applications in Material Science
The study of complexes involving zinc(II) tetra-(15-crown-5)-phthalocyaninate with axially coordinated N-donor ligands, including imidazole derivatives, showcases the relevance of such compounds in the development of photosensitive materials for telecommunication applications. The research demonstrates the use of electron absorption spectroscopy and 1H NMR to study interactions, providing a pathway for the application of the compound in material science and technology (Andryushkevich et al., 2011).
Contribution to Organic Chemistry and Catalysis
A study focusing on the use of 1, 4-Diazabicyclo[2.2.2]octanium diacetate as a catalyst for the synthesis of 2,4,5–trisubstituted imidazoles highlights the catalytic potential of related structures. This research points to the environmental benefits and efficiency of using such compounds in organic synthesis, offering a glimpse into how "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" might be utilized in catalysis and organic reaction processes (Fekri & Nateghi, 2021).
Antibacterial Properties
Research into the antibacterial activity of cationic polymers derived from imidazolium, quaternary ammonium, and 1,4-diazabicyclo[2.2.2]octane-1,4-diium cation-based compounds, including their polymer counterparts, reveals the potential of such structures in antimicrobial applications. This study demonstrates the higher efficacy of main-chain cationic polymers over their small molecule counterparts, suggesting possible antibacterial applications for compounds structurally related to "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" (Guo et al., 2018).
Propriétés
IUPAC Name |
3-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-7-2-3-15(16(19)22)17(23)21-12-4-5-13(21)10-14(9-12)20-8-6-18-11-20/h2-3,6-8,11-14H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFLZRJCOZKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)
![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)





![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)
